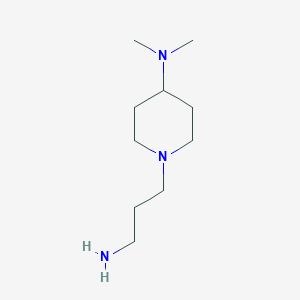

1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .

Synthesis Analysis

The synthesis of a variety of polyazamacrocyclic compounds comprising structural units of tris (3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups (dansyl or quinoline) at different nitrogen atoms, was carried out using Pd (0)-catalyzed amination .

Chemical Reactions Analysis

In the synthesis of N- (3-aminopropyl)imidazole-based poly (ionic liquid), 3-aminopropyl triethoxysilane was applied as a functionalized agent .

Physical And Chemical Properties Analysis

The hydrophobic, physical, and mechanical properties of pure polyurethane and the composite type (nano, micro, and hybrid) fabricated with the drop casting method were examined in this study. 3-Aminopropyl triethoxysilane was applied as a functionalized agent .

科学的研究の応用

1. Industrial and Analytical Chemistry

3- and 4-substituted amino-1,2,4-triazoles, related to the chemical structure of 1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine, are key raw materials in the fine organic synthesis industry. These compounds find extensive applications in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use also extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications demonstrate the versatility of such compounds in various industrial and scientific sectors, including biotechnology, energy, and chemistry (Nazarov et al., 2021).

2. Environmental Remediation

Nitrogen-containing amino and azo compounds, structurally related to this compound, are prevalent in industries like textiles, agriculture, and chemicals. Due to their resistance to conventional degradation, advanced oxidation processes have been developed to effectively mineralize these compounds, thereby enhancing the overall treatment schemes. These processes are critical in developing sustainable technologies for mitigating the environmental impact of such nitrogen-containing compounds (Bhat & Gogate, 2021).

3. Medical and Pharmaceutical Applications

Amines and their derivatives play crucial roles in medical and pharmaceutical applications. For instance, tertiary aromatic amines are used as activators in the curing of acrylic resins, with significant applications in dental resins or acrylic bone cements. Understanding the kinetics and mechanism of their reactions is vital for biomedical applications, particularly where thermal trauma associated with the implantation of acrylic bone cements is a concern (Vázquez et al., 1998).

4. Biotechnological and Food Industry Applications

In the food industry and biotechnology, amine-functionalized compounds demonstrate significant potential. For instance, amine-functionalized metal–organic frameworks (MOFs) show promising applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The benefits of amino functionality extend to catalysis and gas separation, indicating the broad scope of these compounds in various technological and environmental applications (Lin, Kong, & Chen, 2016).

Safety and Hazards

将来の方向性

In future research, the synthesis of a variety of polyazamacrocyclic compounds comprising structural units of tris (3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups (dansyl or quinoline) at different nitrogen atoms, could be carried out using Pd (0)-catalyzed amination .

作用機序

Target of Action

Similar compounds have been known to interact with 3-phosphoinositide-dependent protein kinase 1 .

Mode of Action

It’s worth noting that n-nitrosamines, a class of compounds to which en300-4189023 might belong, can form as impurities in the process of chemical drug production . Following drug administration, oxidation of the N-nitrosamine species by cytochrome P450 leads to downstream production of carcinogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .

Biochemical Pathways

Similar compounds have been known to affect pathways related to 3-phosphoinositide-dependent protein kinase 1 .

Pharmacokinetics

Similar compounds have shown that they reach maximum concentration within minutes after iv administration with a half-life of 12 to 19 minutes . They are primarily hydrolyzed by serum peptidases into 2 metabolites, neither of which has substantial activity . These compounds and their metabolites are recovered almost entirely in the urine .

Result of Action

Similar compounds have been known to reduce blood loss in animal models in which a variety of anticoagulants are used .

特性

IUPAC Name |

1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-12(2)10-4-8-13(9-5-10)7-3-6-11/h10H,3-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIXLDPXPCLNAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1156830-58-8 |

Source

|

| Record name | 1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B2802712.png)

![2-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2802715.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide](/img/structure/B2802719.png)

![N-(1-Cyanobutyl)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide](/img/structure/B2802724.png)

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2802734.png)